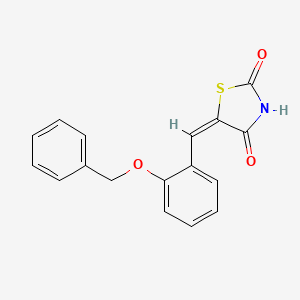
5-(2-Benzyloxy-benzylidene)-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. This particular compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and a benzyloxyphenyl moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 2-(benzyloxy)benzaldehyde with thiazolidine-2,4-dione. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product. The general reaction scheme is as follows:
- Dissolve thiazolidine-2,4-dione in a suitable solvent such as ethanol or methanol.
- Add 2-(benzyloxy)benzaldehyde to the solution.
- Add a base (e.g., sodium hydroxide) to the reaction mixture.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinediones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its antidiabetic, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. By activating PPARs, the compound can enhance insulin sensitivity and reduce inflammation. Additionally, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific structural features, such as the benzyloxyphenyl moiety, which may contribute to its distinct biological activities. Unlike other thiazolidinediones, this compound has shown potential in various therapeutic areas beyond diabetes, including cancer and inflammation.
Properties
Molecular Formula |
C17H13NO3S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(5E)-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c19-16-15(22-17(20)18-16)10-13-8-4-5-9-14(13)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19,20)/b15-10+ |
InChI Key |
CAHCXHIKGCIUCO-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=O)NC(=O)S3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11669762.png)
![N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11669771.png)
![N-cyclohexyl-5-(3,4-dichlorophenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669772.png)
![(2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11669774.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11669779.png)
![2-methoxy-4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenyl methyl carbonate](/img/structure/B11669783.png)
![N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11669796.png)
![2-(4-Chlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B11669802.png)
![(5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669811.png)
![4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11669816.png)
![1-[5-methoxy-2-methyl-1-(naphthalen-1-yl)-1H-indol-3-yl]ethanone](/img/structure/B11669828.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11669830.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11669833.png)
![(2Z)-2-[1-(benzylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11669835.png)
